Indium(III) 2-ethylhexanoate

Catalog No.
S13303464
CAS No.
67816-06-2
M.F
C24H45InO6
M. Wt
544.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) 2-ethylhexanoate

CAS Number

67816-06-2

Product Name

Indium(III) 2-ethylhexanoate

IUPAC Name

2-ethylhexanoate;indium(3+)

Molecular Formula

C24H45InO6

Molecular Weight

544.4 g/mol

InChI

InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

ARHIRDSNQLUBHR-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3]

Indium(III) 2-ethylhexanoate is an organometallic compound with the formula C24H45InO6\text{C}_{24}\text{H}_{45}\text{InO}_6. It consists of indium in the +3 oxidation state coordinated to two 2-ethylhexanoate ligands. This compound is soluble in organic solvents, making it useful in various chemical applications. The 2-ethylhexanoate moiety enhances its solubility and facilitates its use as a precursor in the synthesis of indium oxide and other indium-containing materials .

While maintaining stability under various conditions. Its specific ligand structure allows it to act effectively as both a catalyst and a precursor for advanced materials.

The combination of these properties makes it particularly valuable in both industrial applications and research settings focused on material science and organic chemistry.

Indium(III) 2-ethylhexanoate has a range of applications across various fields:

  • Thin Film Deposition: It is commonly used as a precursor for the deposition of indium oxide thin films, which are essential in electronics and optoelectronics .
  • Catalysis: The compound serves as a catalyst in organic synthesis, particularly for reactions requiring Lewis acid catalysis .
  • Material Science: It is utilized in the development of new materials, including polymers and nanostructures .

Indium(III) 2-ethylhexanoate can be synthesized through several methods:

  • Direct Reaction Method: Indium(III) chloride can react with 2-ethylhexanoic acid in a suitable solvent under controlled conditions to form indium(III) 2-ethylhexanoate.
    InCl3+2C8H16O2In C8H16O2)3+3HCl\text{InCl}_3+2\text{C}_8\text{H}_{16}\text{O}_2\rightarrow \text{In C}_8\text{H}_{16}\text{O}_2)_3+3\text{HCl}
  • Solvent-Free Method: The compound can also be synthesized without solvents by heating a mixture of indium oxide and 2-ethylhexanoic acid at elevated temperatures, facilitating ligand exchange and complex formation .

Studies have explored the interactions of indium(III) 2-ethylhexanoate with various substrates:

  • Reactivity with Organic Compounds: The compound has shown compatibility with numerous functional groups, allowing it to be used effectively in diverse organic transformations.
  • Metal Complex Formation: Indium(III) 2-ethylhexanoate can form complexes with other ligands, enhancing its utility in coordination chemistry and material science applications .

Indium(III) 2-ethylhexanoate shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaNotable Characteristics
Indium(III) acetateC8H9InO6\text{C}_8\text{H}_{9}\text{InO}_6Used as a precursor for indium oxide; good solubility.
Indium(III) chlorideInCl3\text{InCl}_3Commonly used as a starting material for indium complexes; less soluble than ethylhexanoate.
Indium(III) stearateC18H35InO6\text{C}_{18}\text{H}_{35}\text{InO}_6Similar applications but different solubility and reactivity profiles.
Indium(III) hydroxideIn OH 3\text{In OH }_3Used in different contexts; less soluble compared to ethylhexanoate.

Uniqueness

Indium(III) 2-ethylhexanoate is unique due to its high solubility in organic solvents and its ability to participate in diverse

Direct Synthesis from Metallic Indium and Carboxylic Acids

The direct synthesis of Indium(III) 2-ethylhexanoate from metallic indium and carboxylic acids represents one of the most straightforward synthetic approaches for preparing this organometallic compound [1]. This methodology leverages the inherent reactivity of indium metal toward carboxylic acids under controlled conditions. The general reaction mechanism involves the oxidation of metallic indium in the presence of 2-ethylhexanoic acid, typically requiring elevated temperatures and controlled atmospheric conditions [1].

The process involves placing metallic indium in direct contact with 2-ethylhexanoic acid at temperatures ranging from 90 to 150 degrees Celsius [1]. The reaction proceeds through the formation of intermediate indium-carboxylate complexes, ultimately yielding the desired Indium(III) 2-ethylhexanoate product [1]. Research has demonstrated that indium metal exhibits enhanced reactivity compared to other metals such as magnesium, lead, bismuth, or zinc, eliminating the need for promoters or organic solvents in many cases [2].

Temperature control emerges as a critical parameter in direct synthesis protocols [1]. Studies indicate that optimal reaction conditions typically involve maintaining temperatures between 90 and 120 degrees Celsius for extended periods, often ranging from 10 to 48 hours depending on the specific reaction scale and desired purity [1] [3]. The reaction kinetics are significantly influenced by the surface area of the metallic indium, with finely divided indium powder generally providing faster reaction rates compared to bulk metal samples [4].

Table 1: Direct Synthesis Parameters for Indium(III) 2-ethylhexanoate

ParameterOptimal RangeDurationYield (%)Reference
Temperature90-120°C10-48 hours75-85 [1]
Indium mesh size200-400 mesh24 hours80-90 [4]
Acid excess ratio3:1 to 4:112-24 hours85-95 [1]
AtmosphereInert (nitrogen)Variable90-95 [1]

The stoichiometry of the reaction requires careful consideration of the molar ratios between metallic indium and 2-ethylhexanoic acid [1]. Experimental evidence suggests that employing a 3:1 to 4:1 molar excess of carboxylic acid relative to indium enhances both reaction completeness and product purity [1]. This excess compensates for potential side reactions and ensures complete conversion of the metallic indium precursor [1].

Solvent-Mediated Preparation Protocols

Solvent-mediated synthesis protocols offer enhanced control over reaction conditions and product characteristics compared to direct synthesis methods [5]. These approaches typically involve the use of coordinating or non-coordinating solvents to facilitate the formation of Indium(III) 2-ethylhexanoate while providing improved temperature control and mass transfer properties [5].

Deep eutectic solvents have emerged as particularly effective media for indium organometallic synthesis [5]. Research demonstrates that the unique properties of these solvents allow for room temperature synthesis while maintaining high yields ranging from 45 to 99 percent [5]. The choice of solvent system significantly influences both the reaction kinetics and the final product morphology [5].

The solvent selection process must consider several factors including dielectric constant, coordinating ability, and thermal stability [6]. Non-coordinating solvents such as toluene and chloroform provide minimal interference with the metal-ligand bonding, while coordinating solvents like tetrahydrofuran or dimethylformamide can influence the coordination environment around the indium center [6]. Studies indicate that the solvent viscosity correlates directly with reaction rates, with lower viscosity solvents generally promoting faster kinetics [5].

Table 2: Solvent Effects on Indium(III) 2-ethylhexanoate Synthesis

Solvent SystemTemperature (°C)Reaction TimeYield (%)Product Purity
Toluene80-1006-12 hours85-92High
Tetrahydrofuran60-804-8 hours78-88Medium
Deep eutectic solvents20-252-6 hours75-95High
Chloroform40-608-16 hours82-90High

Temperature-controlled protocols in solvent systems demonstrate superior reproducibility compared to direct synthesis methods [5]. The ability to maintain precise temperature gradients throughout the reaction allows for better control over nucleation and growth processes [5]. Research indicates that gradual temperature increases from room temperature to the final reaction temperature provide optimal conditions for high-quality product formation [5].

Solvent recovery and recycling represent important considerations for large-scale synthesis protocols [5]. Studies demonstrate that many solvent systems can be recovered and reused for at least four consecutive synthesis cycles without significant decreases in yield or product quality [5]. This recyclability enhances the economic viability and environmental sustainability of solvent-mediated synthesis approaches [5].

Alternative Routes via Indium Halide Precursors

Indium halide precursors offer versatile starting materials for the synthesis of Indium(III) 2-ethylhexanoate through various synthetic pathways [8] [9]. The most commonly employed halide precursors include indium(III) chloride, indium(III) bromide, and indium(III) iodide, each presenting distinct reactivity profiles and synthetic advantages [8] [9].

The synthesis from indium(III) chloride typically involves the reaction of anhydrous indium chloride with 2-ethylhexanoic acid in the presence of suitable solvents . The general reaction can be represented as indium chloride plus three equivalents of 2-ethylhexanoic acid yielding Indium(III) 2-ethylhexanoate plus three equivalents of hydrogen chloride . This reaction typically requires heating the mixture to facilitate complete conversion and product formation .

Advanced synthetic protocols utilize indium(II) chloride as an alternative precursor, offering enhanced reactivity compared to traditional indium(III) compounds [8] [9]. Indium(II) chloride exists as a dimer with the structure chlorine-indium-indium-chlorine, and its enhanced reactivity stems from its ability to undergo disproportionation reactions that generate reactive indium species in situ [8] [9]. Research demonstrates that this precursor provides significantly improved conversion rates and yields under milder reaction conditions [8] [9].

Table 3: Indium Halide Precursor Comparison

PrecursorReactivityOptimal Temperature (°C)Reaction TimeTypical Yield (%)
Indium(III) chlorideModerate80-12012-24 hours75-85
Indium(III) bromideHigh70-1008-16 hours80-90
Indium(III) iodideVery High60-904-12 hours85-95
Indium(II) chlorideExceptional50-802-8 hours90-98

The choice of halide precursor significantly influences both the reaction mechanism and the purification requirements [8] [9]. Indium(III) iodide provides the highest reactivity among the trivalent halides, enabling synthesis at lower temperatures and shorter reaction times [10] [11]. However, the iodide system may require additional purification steps to remove iodine-containing byproducts [10] [11].

Specialized preparation methods for anhydrous indium halides enhance the effectiveness of these synthetic routes [12]. The preparation of anhydrous indium chloride involves controlled dehydration processes using alcohols and ethers as intermediate complexing agents [12]. This process typically employs butanol and heptane mixtures for initial complex formation, followed by ether treatment and final thermal dehydration under nitrogen atmosphere [12].

Purification Strategies and Yield Optimization

Purification of Indium(III) 2-ethylhexanoate requires specialized techniques to achieve the high purity levels demanded by applications in materials science and catalysis [13] [14] [15]. The purification process must address various impurities including unreacted starting materials, byproduct salts, and trace metal contaminants while preserving the integrity of the organometallic complex [13] [14] [15].

Distillation methods represent the primary purification approach for Indium(III) 2-ethylhexanoate [13]. The compound exhibits a boiling point of 228 degrees Celsius, enabling effective separation from lower-boiling impurities through careful fractional distillation [16]. Advanced distillation protocols employ thin-film evaporation techniques to minimize thermal decomposition during the purification process [13].

The implementation of differential scanning calorimetry provides crucial guidance for optimization of purification conditions [13]. Research indicates that the melting point characteristics of purified Indium(III) 2-ethylhexanoate should exhibit a fusion capacity of at least 8 calories per gram with a melting peak top temperature above negative 3.0 degrees Celsius [13]. These thermal properties serve as quality indicators for successful purification [13].

Table 4: Purification Method Comparison

MethodTemperature Range (°C)Purity Achieved (%)Recovery Yield (%)Processing Time
Fractional distillation180-25095-9885-924-8 hours
Thin-film evaporation150-20097-9990-952-4 hours
Recrystallization25-8092-9675-8512-24 hours
Solvent extraction25-6094-9780-886-12 hours

Solvent extraction protocols provide alternative purification pathways, particularly for removing ionic impurities [14] [15]. Ionic liquids such as trihexyl(tetradecyl)phosphonium chloride demonstrate exceptional selectivity for indium species, achieving extraction efficiencies above 95 percent across wide concentration ranges [14] [15]. These systems enable effective separation of indium compounds from common metal contaminants including cadmium, copper, iron, manganese, nickel, tin, and zinc [15].

Yield optimization strategies focus on minimizing losses during both synthesis and purification stages [17]. Temperature control emerges as the most critical parameter, with studies demonstrating that maintaining temperatures below 100 degrees Celsius during final processing stages prevents thermal decomposition and maximizes product recovery [17]. Advanced protocols incorporate surface pretreatment of reaction vessels and controlled atmosphere conditions to further enhance yields [17].

Crystallization techniques offer additional purification options, particularly for achieving specific crystal morphologies [18]. Controlled cooling rates and solvent selection enable the formation of high-quality crystals with enhanced purity and stability [18]. Research indicates that slow evaporation and vapor diffusion methods provide superior crystal quality compared to rapid precipitation techniques [18].

Indium(III) 2-ethylhexanoate exhibits characteristic thermal decomposition behavior that is fundamental to its applications in chemical vapor deposition and thin film formation processes. Thermogravimetric analysis reveals that the compound undergoes a controlled decomposition sequence initiated at approximately 150°C, with peak decomposition occurring at 228°C [1] [2]. This thermal stability profile distinguishes it from many other indium precursors and makes it particularly suitable for controlled thermal processing applications.

The thermal decomposition mechanism follows first-order kinetics within the temperature range of 200-280°C, as demonstrated in comprehensive kinetic studies of indium trialkylated compounds [3]. The decomposition process can be characterized as a complex homogeneous-heterogeneous mechanism proceeding simultaneously through radical and olefin-hydride pathways, with the radical decomposition pathway being predominant [3].

PropertyValueSource/Reference
Decomposition Onset Temperature150°CThermogravimetric analysis studies
Peak Decomposition Temperature228°CDSC and TGA analysis
Thermal Analysis MethodTGA-DTA-MSMultiple thermal analysis methods
Temperature Range for First-Order Kinetics200-280°CKinetic studies of metal alkylated compounds
Mass Loss at 500°C67.9%Formation of In₂O₃ from precursor
Primary Decomposition Products2-ethylhexanoic acid, H₂O, CO₂Mass spectrometry of evolved gases

Mass spectrometry analysis of evolved gases during thermal decomposition identifies 2-ethylhexanoic acid, water vapor, and carbon dioxide as the primary decomposition products [4]. The total mass loss of 67.9% at 500°C corresponds closely to the theoretical value of 66.8% for the complete conversion to indium oxide (In₂O₃) [4]. This exceptional agreement between experimental and theoretical values demonstrates the clean and predictable nature of the thermal decomposition process.

Differential scanning calorimetry studies reveal significant exothermic phenomena during the second decomposition step, indicating the energy-releasing nature of the oxidative conversion to indium oxide [2]. The exothermic behavior is particularly pronounced in thin film applications, where decomposition temperatures are observed to be markedly lower than those of bulk materials [2].

Solubility Characteristics in Organic Media

The solubility profile of Indium(III) 2-ethylhexanoate in organic solvents represents one of its most distinctive physicochemical properties, directly attributable to the lipophilic nature of the 2-ethylhexanoate ligands. The compound demonstrates exceptional solubility in nonpolar organic solvents, a characteristic that fundamentally distinguishes it from conventional indium salts such as indium(III) chloride [1].

2-Ethylhexanoic acid, the parent carboxylic acid, is specifically utilized to prepare lipophilic metal derivatives that exhibit high solubility in nonpolar organic solvents [5]. This design principle is fully realized in the indium complex, where the three 2-ethylhexanoate ligands provide sufficient hydrophobic character to ensure compatibility with a broad range of organic media.

Solvent CategorySolubilityApplications
Nonpolar Organic SolventsHighThin film deposition, CVD processes
Aromatic SolventsHigh (toluene, benzene)Catalyst preparation, film formation
Aliphatic HydrocarbonsHigh (hexane, heptane)Precursor solutions, material synthesis
Polar Organic SolventsModerate to HighSpecialized synthesis reactions
WaterInsolubleNot applicable
AlcoholsLimitedLimited synthetic applications

The compound exhibits high solubility in aromatic solvents including toluene and benzene, as well as in aliphatic hydrocarbons such as hexane and heptane [1] . This broad solubility profile enables its use across diverse synthetic methodologies and processing conditions. The solubility in polar organic solvents ranges from moderate to high, depending on the specific solvent properties and the presence of coordinating functional groups.

Iron(III) 2-ethylhexanoate, a structurally analogous compound, demonstrates miscibility with chloroform while remaining immiscible with water [7]. This behavior pattern is expected to be similar for the indium analog, given the structural similarities in the carboxylate coordination environment.

The enhanced organic solubility directly facilitates the compound's application as a precursor for indium oxide thin films, where uniform solution processing is essential for achieving high-quality deposits . The ability to prepare concentrated solutions in organic solvents enables efficient coating processes and supports the formation of homogeneous films with controlled thickness and composition.

Reactivity with Common Laboratory Reagents

The reactivity profile of Indium(III) 2-ethylhexanoate with common laboratory reagents reflects the coordination chemistry principles governing indium(III) complexes and the lability of carboxylate ligands under various chemical conditions. Understanding these reactivity patterns is essential for safe handling and effective utilization in synthetic applications.

Reactivity with Acids and Bases:

Strong acids promote ligand exchange reactions where the 2-ethylhexanoate ligands can be displaced by other anionic species, resulting in the formation of new indium salts and liberation of 2-ethylhexanoic acid [14]. This reactivity is generally moderate and can be controlled through appropriate reaction conditions and stoichiometry.

Strong bases exhibit high reactivity with the compound, promoting hydrolysis reactions that lead to the formation of indium hydroxide species and carboxylate salts [10]. The hydrolysis process follows well-established equilibria for indium(III) systems, with formation of [In(OH)]²⁺, [In(OH)₂]⁺, and polynuclear hydroxo species depending on pH and concentration conditions [10] [11].

Reagent CategoryReactivityProducts/Effects
Strong AcidsModerate (ligand exchange)Indium salts + 2-ethylhexanoic acid
Strong BasesHigh (hydrolysis)Indium hydroxides + carboxylate salts
Oxidizing AgentsModerate (oxidation to In₂O₃)Indium oxide formation
Reducing AgentsLow to ModerateVariable depending on conditions
Water/MoistureSlow hydrolysisHydroxylated species
Lewis AcidsCoordination/complexationMixed ligand complexes
Lewis BasesAdduct formationExtended coordination compounds

Oxidation and Reduction Reactions:

Oxidizing agents demonstrate moderate reactivity with Indium(III) 2-ethylhexanoate, primarily leading to the oxidative decomposition of the organic ligands and formation of indium oxide (In₂O₃) . This reactivity is exploited in controlled oxidation processes for the preparation of indium oxide materials.

Reducing agents exhibit low to moderate reactivity, with the specific outcomes depending on the nature of the reducing agent, reaction conditions, and stoichiometry. The indium(III) center can potentially be reduced to lower oxidation states under appropriate conditions, though such reactions are not commonly utilized in practical applications.

Lewis Acid and Base Interactions:

Lewis acids can coordinate to the compound through various mechanisms, including displacement of carboxylate ligands or formation of bridged structures. This leads to coordination and complexation reactions that result in mixed ligand complexes with potentially altered solubility and reactivity profiles [14].

Lewis bases promote adduct formation through coordination to the indium center, resulting in expanded coordination complexes. The indium(III) center readily accepts additional ligands to achieve higher coordination numbers, as demonstrated in various structural studies of indium carboxylate complexes [15].

Water and Moisture Reactivity:

Water and atmospheric moisture cause slow hydrolysis of the compound, leading to the gradual formation of hydroxylated species [10]. This reaction proceeds slowly under ambient conditions but can be accelerated by elevated temperatures, higher humidity, or the presence of catalytic amounts of acids or bases.

The hydrolysis mechanism involves competition between water molecules and carboxylate oxygens for coordination sites on the indium center, with water molecules being accommodated through hydrogen bonding networks that facilitate subsequent ligand displacement reactions [12].

Compatibility Considerations:

Hydrogen Bond Acceptor Count

6

Exact Mass

544.2254929 g/mol

Monoisotopic Mass

544.2254929 g/mol

Heavy Atom Count

31

General Manufacturing Information

Hexanoic acid, 2-ethyl-, indium(3+) salt (3:1): INACTIVE

Dates

Last modified: 08-10-2024

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